molecular formula C7H9BrN2O2 B1383179 6-Bromo-2,4-dimethoxypyridin-3-amine CAS No. 1989659-78-0

6-Bromo-2,4-dimethoxypyridin-3-amine

Cat. No. B1383179
M. Wt: 233.06 g/mol
InChI Key: UJQYANZWTNOYKB-UHFFFAOYSA-N
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Description

6-Bromo-2,4-dimethoxypyridin-3-amine is a chemical compound with the empirical formula C7H9BrN2 and a molecular weight of 201.06 g/mol . It belongs to the class of pyridine derivatives and contains bromine, nitrogen, carbon, and hydrogen atoms. The compound’s structure consists of a pyridine ring substituted with two methoxy groups (–OCH3) at positions 2 and 4, as well as a bromine atom at position 6.


Synthesis Analysis

The synthesis of 6-Bromo-2,4-dimethoxypyridin-3-amine involves several steps. While I don’t have specific synthetic procedures for this compound, researchers have explored various methods to prepare it. These methods may include bromination of a suitable precursor or modification of existing pyridine derivatives. Further investigation into the literature would provide detailed synthetic routes .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 6-Bromo-2,4-dimethoxypyridin-3-amine has been utilized in the synthesis of various chemical compounds. For instance, the amination of bromo-derivatives of pyridine has been explored, revealing the potential of 6-bromo-2,4-dimethoxypyridin-3-amine in forming intermediate compounds in chemical reactions (Pieterse & Hertog, 2010).
  • It has also been involved in practical synthesis methods, such as the synthesis of 3-bromo-5,6-dihydropyridin-2-ones via β,γ-unsaturated α-bromoketenes and imines (Cardillo et al., 2004).
  • Additionally, its reactivity in regioselective displacement reactions has been investigated, providing insights into its potential use in synthesizing substituted pyrimidines (Doulah et al., 2014).

Catalysis and Coordination Chemistry

  • The compound has been utilized in studies involving Pd-catalyzed amination reactions, demonstrating its utility in forming various substituted quinazolinones (Garlapati et al., 2012).
  • It also plays a role in the synthesis of unsymmetrical tripodal ligands, contributing to research in coordination chemistry and metal complex formation (Benhamou et al., 2011).

Antioxidant Properties

  • Research has explored its derivatives in the context of antioxidant properties, particularly focusing on the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols (Wijtmans et al., 2004).

Development of Novel Compounds

  • The compound has been a key player in the development of novel pyridine-based derivatives, evidenced by studies involving Suzuki cross-coupling reactions (Ahmad et al., 2017).
  • Its application extends to enzymatic strategies for synthesizing enantioenriched amines, useful in pharmaceutical synthesis (Mourelle-Insua et al., 2016).

Role in Drug Discovery

  • The compound has been identified as an intermediate in drug discovery processes, contributing to the synthesis of various bioactive molecules (Li et al., 2012).

properties

IUPAC Name

6-bromo-2,4-dimethoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-11-4-3-5(8)10-7(12-2)6(4)9/h3H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQYANZWTNOYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1N)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,4-dimethoxypyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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